molecular formula C16H20N4O2S B2552274 3-(4-methyl-1,2,4-triazol-3-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine CAS No. 1198063-71-6

3-(4-methyl-1,2,4-triazol-3-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine

Cat. No. B2552274
CAS RN: 1198063-71-6
M. Wt: 332.42
InChI Key: FUEHIIOAFNJIMZ-UHFFFAOYSA-N
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Description

The compound "3-(4-methyl-1,2,4-triazol-3-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine" is a part of a class of compounds that include sulfonyl groups and triazole moieties. These compounds are of significant interest due to their potential biological activities and applications in medicinal chemistry. The papers provided discuss various sulfonyl triazole derivatives, their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of sulfonyl triazole derivatives is often achieved through multi-step processes. For instance, some derivatives were synthesized starting from gallic acid, followed by catalytic oxidation to obtain the sulfones in high yield under mild conditions . Another approach involved the regioselective synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole through a sulfonamidation reaction . Additionally, a three-component synthesis method was reported for 4-sulfonyl-1,2,3-triazoles using a sequential aerobic copper-catalyzed sulfonylation and Dimroth cyclization .

Molecular Structure Analysis

The molecular structures of these compounds are confirmed using various analytical techniques such as elemental analysis, IR, 1H- and 13C-NMR spectral data, and X-ray crystallography . The presence of the sulfonyl group and the triazole ring is a common structural feature among these compounds, which contributes to their biological activity.

Chemical Reactions Analysis

The chemical reactivity of sulfonyl triazoles varies depending on the substituents and reaction conditions. For example, electrophile-induced cyclization reactions of vinylallenyl sulfone can lead to the formation of different products, including heterocyclic compounds . The reactivity of these compounds can be harnessed to introduce nitrogen atoms into various heterocycles, which are important in synthetic and medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl triazoles are influenced by their molecular structure. These compounds exhibit moderate activity against various cancer cell lines, and their selectivity can be attributed to the presence of the sulfonyl and triazole groups . The synthesis methods developed for these compounds are noted for their high yield, excellent regioselectivity, clean reaction profile, and operational simplicity .

Scientific Research Applications

Synthesis and Antibacterial Activity

The synthesis of 1,2,4-triazole derivatives demonstrates their potential as biologically active heterocycles with antimicrobial activity. These compounds, including various sulfonylated derivatives, are synthesized using precursors like sodium 1-(4-amino-5-mercapto-4 H -[1,2,4] triazol-3-yl) and heptadecane-1-sulfonate. The resulting derivatives exhibit antimicrobial properties and can serve as surface active agents, highlighting their significance in developing new antibacterial agents (El-Sayed, 2006).

Complexation and Pharmaceutical Applications

Tosylated 4-aminopyridine derivatives, which include sulfonylpiperidine structures, have shown applications as antibiotics. The complexation of these derivatives with metal ions like Ni(II) and Fe(II) indicates their potential in enhancing biological and catalytic activities, which could be beneficial in pharmaceutical and chemical industries (Orie, Duru, & Ngochindo, 2021).

Anticancer Evaluation

The regioselective synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole has been explored for its anticancer properties. These sulfonyl group-containing triazole derivatives exhibit moderate activity against various cancer cell lines, demonstrating their potential in medicinal chemistry for drug design and cancer treatment (Salinas-Torres et al., 2022).

Transition Metal Complexes and Biological Evaluation

Sulfonamide-derived compounds, including those with triazole moieties, have been synthesized and characterized for their transition metal complexes. These compounds exhibit moderate to significant antibacterial and antifungal activity, indicating their potential applications in developing new antimicrobial agents (Chohan & Shad, 2011).

Antimicrobial and Antitubercular Agents

Novel sulfonyl derivatives with triazole and thiazole bases have shown significant antibacterial, antifungal, and antitubercular activities. These studies highlight the potential of such compounds in treating infectious diseases and their role in drug development (Kumar, Prasad, & Chandrashekar, 2013).

properties

IUPAC Name

3-(4-methyl-1,2,4-triazol-3-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-19-13-17-18-16(19)15-8-5-10-20(12-15)23(21,22)11-9-14-6-3-2-4-7-14/h2-4,6-7,9,11,13,15H,5,8,10,12H2,1H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEHIIOAFNJIMZ-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2CCCN(C2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NN=C1C2CCCN(C2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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